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For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Cyano-3-methylpyridine-2-carboxylic acid is a substituted pyridine derivative of significant

interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring

a carboxylic acid, a nitrile group, and a methyl group on the pyridine ring, presents a versatile

scaffold for the synthesis of novel therapeutic agents. Understanding the fundamental physical

and chemical properties of this compound is paramount for its effective utilization in research

and development, from guiding synthesis and purification to predicting its behavior in biological

systems. This technical guide provides a comprehensive overview of the core physical

properties of 5-Cyano-3-methylpyridine-2-carboxylic acid, supported by established

scientific principles and detailed experimental protocols for its characterization.

Physicochemical Properties
A precise understanding of a compound's physicochemical properties is the bedrock of its

application in scientific research. These properties govern its solubility, stability, and

interactions with other molecules, which are critical parameters in drug development.
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Molecular Structure and Identifiers
The foundational attributes of 5-Cyano-3-methylpyridine-2-carboxylic acid are summarized

in the table below. These identifiers are crucial for its unambiguous classification and retrieval

from chemical databases.

Property Value Source

IUPAC Name
5-cyano-3-methylpyridine-2-

carboxylic acid
[PubChem][1]

CAS Number 1262860-49-0 [PubChem][1]

Molecular Formula C₈H₆N₂O₂ [PubChem][1]

Molecular Weight 162.15 g/mol [PubChem][1]

SMILES
CC1=CC(=CN=C1C(=O)O)C#

N
[PubChem][1]

Predicted XLogP3-AA 0.8 [PubChem][1]

XLogP3-AA is a computed value that predicts the octanol-water partition coefficient, a key

indicator of a molecule's lipophilicity.

Caption: Molecular structure of 5-Cyano-3-methylpyridine-2-carboxylic acid.

Melting Point, Boiling Point, and Solubility
Experimental data for the melting point, boiling point, and solubility of 5-Cyano-3-
methylpyridine-2-carboxylic acid are not readily available in the public domain. However,

based on the properties of structurally similar compounds, we can infer the following:

Melting Point: The melting point is expected to be relatively high, likely above 200 °C, due to

the presence of the carboxylic acid and nitrile groups which can participate in strong

intermolecular hydrogen bonding and dipole-dipole interactions. For comparison, the related

compound 5-Cyanopyridine-2-carboxylic acid has a melting point of 210-215 °C.

Boiling Point: The boiling point is anticipated to be high, and the compound may decompose

before boiling under atmospheric pressure. This is a common characteristic of aromatic
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carboxylic acids.

Solubility: The solubility profile is dictated by the interplay of its polar (carboxylic acid, nitrile,

pyridine nitrogen) and non-polar (methyl group, aromatic ring) functionalities.

Water: Sparingly soluble in water. The carboxylic acid group can form hydrogen bonds

with water, but the overall lipophilicity of the molecule may limit its aqueous solubility.

Organic Solvents: Likely to be soluble in polar aprotic solvents such as dimethyl sulfoxide

(DMSO) and dimethylformamide (DMF), and in polar protic solvents like methanol and

ethanol, especially with heating. Its solubility in non-polar solvents such as hexane is

expected to be low.

Predicted Spectral Data
While experimental spectra for 5-Cyano-3-methylpyridine-2-carboxylic acid are not currently

available in public spectral databases, its key spectral features can be predicted based on the

known spectroscopic behavior of its constituent functional groups.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic

protons, the methyl protons, and the acidic proton of the carboxylic acid.

Aromatic Protons (2H): Two singlets or narrow doublets are expected in the aromatic region

(δ 7.0-9.0 ppm). The exact chemical shifts will be influenced by the positions of the electron-

withdrawing cyano and carboxylic acid groups and the electron-donating methyl group.

Methyl Protons (3H): A sharp singlet is anticipated in the upfield region (δ 2.0-3.0 ppm).

Carboxylic Acid Proton (1H): A broad singlet is expected at a downfield chemical shift (δ

10.0-13.0 ppm). The broadness is due to hydrogen bonding and chemical exchange. This

peak will disappear upon the addition of D₂O.[2]

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide valuable information about the carbon skeleton of the

molecule.
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Carboxylic Acid Carbon: A signal in the downfield region (δ 165-185 ppm) is characteristic of

a carboxylic acid carbonyl carbon.[2]

Nitrile Carbon: A signal for the cyano carbon is expected in the range of δ 115-125 ppm.[2]

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-160 ppm) will correspond to

the carbons of the pyridine ring.

Methyl Carbon: An upfield signal (δ 15-25 ppm) will be indicative of the methyl group carbon.

FT-IR Spectroscopy
The infrared spectrum will be characterized by the vibrational frequencies of its key functional

groups.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the

region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of a

carboxylic acid dimer.[2]

C≡N Stretch (Nitrile): A sharp, medium-intensity absorption should appear around 2220-2240

cm⁻¹.[2]

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated between 1700-

1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.[2]

C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region will be

due to the stretching vibrations of the pyridine ring.

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H

stretches from the methyl group will be observed just below 3000 cm⁻¹.

Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed

at an m/z corresponding to the molecular weight of the compound (162.15).

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the

loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[3] The
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fragmentation of the pyridine ring can also lead to a complex pattern of fragment ions. The

presence of the nitrile group may also influence the fragmentation pathways. Predicted mass

spectrometry data suggests significant adducts at [M+H]⁺ (163.05020) and [M-H]⁻

(161.03564).[4]

Experimental Protocols for Physical Property
Determination
To obtain precise experimental data, the following standard laboratory protocols can be

employed. The causality behind each step is explained to ensure a thorough understanding of

the methodology.

Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of a

compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology:

Sample Preparation: A small amount of the crystalline 5-Cyano-3-methylpyridine-2-
carboxylic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

Apparatus: A calibrated melting point apparatus is used.

Measurement: The capillary tube is placed in the heating block of the apparatus. The

temperature is raised rapidly to about 15-20 °C below the expected melting point, and then

the heating rate is slowed to 1-2 °C per minute.

Observation: The temperature range is recorded from the point at which the first drop of

liquid appears to the point at which the entire sample has melted.

Solubility Determination
Rationale: Determining the solubility in various solvents is crucial for selecting appropriate

solvent systems for reactions, purification, and formulation.

Methodology (Qualitative):
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Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water,

methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

Procedure: To approximately 1 mL of each solvent in a separate test tube, a small, pre-

weighed amount (e.g., 1-2 mg) of the compound is added.

Observation: The mixture is vortexed or shaken vigorously for a set period (e.g., 1 minute).

The solubility is observed and categorized as soluble, partially soluble, or insoluble. For

partially soluble samples, gentle heating can be applied to assess temperature effects on

solubility.

pKa Determination by Potentiometric Titration
Rationale: The pKa values are critical for understanding the ionization state of the molecule at

different pH values, which profoundly impacts its absorption, distribution, metabolism, and

excretion (ADME) properties in drug development. This compound has two potential ionizable

groups: the carboxylic acid and the pyridine nitrogen.

Preparation

Titration Data Analysis

Prepare Analyte Solution
(Known Concentration)

Titrate with NaOHStandardize Titrant
(e.g., 0.1 M NaOH)

Calibrate pH Meter

Record pH vs. Volume Plot Titration Curve
(pH vs. Volume)

Determine pKa at
Half-Equivalence Point

Click to download full resolution via product page

Caption: Workflow for pKa determination by potentiometric titration.
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Methodology:

Solution Preparation: A precise amount of 5-Cyano-3-methylpyridine-2-carboxylic acid is

dissolved in a known volume of deionized water or a suitable co-solvent to create a solution

of known concentration (e.g., 0.01 M).

Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated

pH electrode is immersed in the solution.

Titration (for Carboxylic Acid pKa): The solution is titrated with a standardized solution of a

strong base (e.g., 0.1 M NaOH), added in small, precise increments. The pH is recorded

after each addition, allowing the system to equilibrate.

Titration (for Pyridine pKa): To determine the pKa of the pyridine nitrogen, the solution can be

titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa value is the pH at the half-equivalence point, where half of the functional

group has been neutralized. For this molecule, two inflection points may be observed,

corresponding to the pKa of the carboxylic acid and the pyridinium ion.

Stability and Reactivity
Stability: As a crystalline solid, 5-Cyano-3-methylpyridine-2-carboxylic acid is expected to

be stable under standard laboratory storage conditions (cool, dry, and dark). It should be

stored away from strong oxidizing agents.

Reactivity:

Acidity and Basicity: The carboxylic acid group will undergo typical reactions of acids, such

as esterification and amide bond formation. The pyridine nitrogen is basic and can be

protonated by strong acids.

Nitrile Group: The cyano group enhances the reactivity of the pyridine ring and can be

hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions. It can

also participate in various nucleophilic addition reactions. The presence of electron-
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withdrawing groups on the pyridine ring can increase the reactivity of the cyano group

towards nucleophiles.[5]

General Reactivity of Cyanopyridines: Cyanopyridine derivatives are known to be versatile

intermediates in organic synthesis due to the reactivity of the cyano group and the pyridine

ring.[6]

Conclusion
5-Cyano-3-methylpyridine-2-carboxylic acid is a compound with significant potential in the

field of drug discovery and development. A thorough understanding of its physical properties,

including its molecular structure, melting point, solubility, and pKa, is essential for its effective

application. While experimental data for this specific molecule is limited, this guide provides a

comprehensive overview of its predicted properties based on established chemical principles

and data from analogous structures. The detailed experimental protocols outlined herein offer a

clear path for researchers to determine these critical parameters, thereby facilitating the

advancement of research and the development of novel therapeutics based on this promising

chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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